An In-depth Technical Guide to Succinylacetone-13C5: Chemical Properties and Stability
An In-depth Technical Guide to Succinylacetone-13C5: Chemical Properties and Stability
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties and stability of Succinylacetone-13C5, a critical internal standard for the diagnosis and monitoring of Tyrosinemia Type I. This document details its physicochemical characteristics, stability profile, and its application in established analytical methodologies.
Core Chemical Properties
Succinylacetone-13C5 is the isotopically labeled form of succinylacetone, where five carbon atoms have been replaced with the heavy isotope, Carbon-13. This labeling makes it an ideal internal standard for mass spectrometry-based quantification of endogenous succinylacetone, a key biomarker for Tyrosinemia Type I.
| Property | Value | Reference |
| Chemical Name | 4,6-Dioxoheptanoic acid-3,4,5,6,7-13C5 | [1][2] |
| Synonyms | Succinylacetone-13C5 | [1] |
| CAS Number | 881835-86-5 | [1][2] |
| Molecular Formula | C2¹³C5H10O4 | [1][2] |
| Molecular Weight | 163.12 g/mol | [1][2] |
| Isotopic Purity | ≥99% ¹³C | [2] |
| Chemical Purity | ≥98% | [2] |
| Physical State | White to off-white solid | [2] |
| Solubility | Soluble in methanol and chloroform. | [2] |
Stability and Storage
The stability of Succinylacetone-13C5 is crucial for its function as a reliable internal standard in quantitative bioanalysis. While comprehensive kinetic studies on its degradation are not extensively published, the following information provides guidance on its stability and optimal storage conditions.
Storage Conditions:
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Solid Form: When stored as a solid, it is recommended to keep it at -20°C for long-term storage.[2] Some suppliers suggest that storage at room temperature away from light and moisture is also acceptable.
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In Solution: Stock solutions of Succinylacetone-13C5 are typically prepared in organic solvents like methanol. It is recommended to store these solutions at -20°C. The stability of succinylacetone in aqueous solutions is limited, and it is advised not to store aqueous solutions for more than one day.
General Stability:
Succinylacetone-13C5 is considered stable under recommended storage conditions.[2] However, the parent compound, succinylacetone, is known to be sensitive to storage conditions, which can influence analytical results.[3] Therefore, proper handling and storage of both the analyte and the internal standard are critical for accurate quantification. One study noted that time and temperature stability studies for succinylacetone analysis from dried blood spots were not performed, highlighting a potential area for further investigation.
Role in Tyrosine Metabolism and Tyrosinemia Type I
Succinylacetone is a pathognomonic marker for Tyrosinemia Type I, an autosomal recessive metabolic disorder. The disease is caused by a deficiency of the enzyme fumarylacetoacetate hydrolase (FAH), the final enzyme in the tyrosine catabolism pathway. This deficiency leads to the accumulation of fumarylacetoacetate, which is then converted to succinylacetoacetate and subsequently to succinylacetone. The accumulation of these toxic metabolites causes severe liver and kidney damage.
Below is a diagram illustrating the tyrosine catabolism pathway and the point of enzymatic block in Tyrosinemia Type I, leading to the production of succinylacetone.
Caption: Tyrosine catabolism pathway and the formation of succinylacetone in Tyrosinemia Type I.
Experimental Protocols for Succinylacetone Quantification
Succinylacetone-13C5 is primarily used as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of succinylacetone in biological matrices, most commonly in dried blood spots (DBS) for newborn screening.
Sample Preparation from Dried Blood Spots
The following table outlines a typical workflow for the extraction and derivatization of succinylacetone from dried blood spots.
| Step | Procedure |
| 1. Punching | A 3 mm or 1/8 inch disc is punched from the dried blood spot into a 96-well microtiter plate. |
| 2. Extraction | An extraction solution containing Succinylacetone-13C5 internal standard in a solvent mixture (e.g., methanol/water) is added to each well. |
| 3. Incubation | The plate is sealed and incubated with shaking to facilitate the extraction of succinylacetone and the internal standard from the paper matrix. |
| 4. Derivatization | A derivatizing agent, such as hydrazine or dansylhydrazine, is often added to improve the chromatographic retention and ionization efficiency of succinylacetone. This reaction forms a more stable and readily detectable derivative. |
| 5. Evaporation & Reconstitution | The solvent is evaporated under a stream of nitrogen, and the residue is reconstituted in the mobile phase for LC-MS/MS analysis. |
LC-MS/MS Analysis
The analysis of the prepared samples is performed using a tandem mass spectrometer coupled with a liquid chromatograph. The following table provides typical parameters for this analysis.
| Parameter | Typical Value |
| Chromatography | |
| Column | C18 reversed-phase column |
| Mobile Phase | A gradient of water and acetonitrile or methanol, often with an additive like formic acid or ammonium acetate. |
| Flow Rate | 0.2 - 0.5 mL/min |
| Injection Volume | 5 - 20 µL |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), positive mode |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transition (Succinylacetone derivative) | Specific to the derivative used (e.g., for hydrazine derivative: m/z 155 -> 137) |
| MRM Transition (Succinylacetone-13C5 derivative) | Specific to the derivative used (e.g., for hydrazine derivative: m/z 160 -> 142) |
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the quantification of succinylacetone in dried blood spots using Succinylacetone-13C5 as an internal standard.
Caption: General workflow for succinylacetone analysis in dried blood spots.
Conclusion
Succinylacetone-13C5 is an indispensable tool for the early and accurate diagnosis of Tyrosinemia Type I. Its well-defined chemical properties and stability under appropriate storage conditions ensure its reliability as an internal standard in sensitive LC-MS/MS assays. The detailed experimental protocols outlined in this guide provide a foundation for laboratories to develop and validate robust methods for the quantification of succinylacetone, ultimately contributing to improved patient outcomes. Further research into the detailed degradation kinetics of Succinylacetone-13C5 could further enhance its application in clinical diagnostics.
References
- 1. Preliminary proficiency testing results for succinylacetone in dried blood spots for newborn screening for tyrosinemia type I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of Flow Injection Analysis Method for the Second-Tier Estimation of Succinylacetone in Dried Blood Spot of Newborn Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Combined newborn screening for succinylacetone, amino acids, and acylcarnitines in dried blood spots - PubMed [pubmed.ncbi.nlm.nih.gov]
